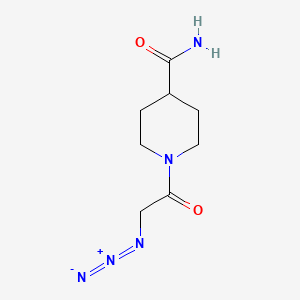
1-(2-アジドアセチル)ピペリジン-4-カルボキサミド
説明
“1-(2-Azidoacetyl)piperidine-4-carboxamide” is a derivative of piperidine . Piperidine is an organic compound with a six-membered ring containing five methylene bridges and one amine bridge . It’s a colorless liquid with an odor described as objectionable, typical of amines .
Synthesis Analysis
The synthesis of piperidine-4-carboxamide derivatives involves the reaction of piperidine-4-carboxamide with various reagents. For example, sulfonamide and amide derivatives of piperidine-4-carboxamide can be synthesized via amino-de-chlorination and amino-de-alkoxylation reactions .Chemical Reactions Analysis
Piperidine derivatives have been found to be potent dopamine reuptake inhibitors . They have also shown to relieve pain and achieve analgesia in mice . The antibacterial activity of the derivatives was also assessed with the parent against a series of Gram-positive and Gram-negative bacteria .科学的研究の応用
酵素阻害
ピペリジン誘導体は、酵素を効果的に阻害することが示されています。 例えば、ある誘導体は、PARP-1酵素に対して強力な阻害効果を持つことがわかりました .
薬物耐性克服
一部のピペリジン誘導体は、ALKおよびROS1キナーゼの阻害剤など、癌治療における薬物耐性を克服するように設計されています .
抗酸化特性
ピペリンなどの天然に存在するピペリジン系化合物は、フリーラジカルを阻害する能力により、強力な抗酸化作用を示します .
抗サイトメガロウイルス活性
ピペリジン-4-カルボキサミド骨格は、その潜在的な抗サイトメガロウイルス活性について研究されており、骨格へのさまざまな置換が有効性について調べられています .
将来の方向性
Piperidine derivatives have shown significant potential in various therapeutic applications, including anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic, and/or anticoagulant agents . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
作用機序
Target of Action
The primary target of 1-(2-Azidoacetyl)piperidine-4-carboxamide is the DNA gyrase . DNA gyrase is an enzyme that introduces negative supercoils (or relaxes positive supercoils) into DNA and is essential for the replication of bacteria .
Mode of Action
1-(2-Azidoacetyl)piperidine-4-carboxamide interacts with its target, the DNA gyrase, by inhibiting its activity . This inhibition prevents the DNA gyrase from introducing negative supercoils into the DNA, which in turn disrupts the replication process of the bacteria .
Biochemical Pathways
The inhibition of DNA gyrase by 1-(2-Azidoacetyl)piperidine-4-carboxamide affects the DNA replication pathway in bacteria . This disruption in the replication process leads to the death of the bacteria, thereby exerting its antibacterial effects .
Result of Action
The result of the action of 1-(2-Azidoacetyl)piperidine-4-carboxamide is the death of the bacteria due to the disruption of their DNA replication process . This leads to the compound’s antibacterial effects .
生化学分析
Biochemical Properties
1-(2-Azidoacetyl)piperidine-4-carboxamide plays a significant role in biochemical reactions, particularly in the inhibition of DNA gyrase, an essential enzyme involved in DNA replication and transcription. Studies have shown that this compound interacts with the subunits of DNA gyrase, specifically gyrA and gyrB, leading to the inhibition of the enzyme’s activity . This interaction results in DNA damage, similar to the effects observed with fluoroquinolones, a class of antibiotics . The compound’s ability to induce DNA damage makes it a valuable tool in studying DNA repair mechanisms and the development of antimicrobial agents.
Cellular Effects
The effects of 1-(2-Azidoacetyl)piperidine-4-carboxamide on various cell types and cellular processes have been extensively studied. In bacterial cells, particularly Mycobacterium abscessus, the compound exhibits bactericidal and antibiofilm activities
Molecular Mechanism
The molecular mechanism of action of 1-(2-Azidoacetyl)piperidine-4-carboxamide involves its binding interactions with DNA gyrase. The compound binds to the gyrA and gyrB subunits of the enzyme, inhibiting its activity and causing DNA damage . This inhibition disrupts the normal process of DNA replication and transcription, leading to cell death in bacterial cells. Additionally, the compound’s azide group may participate in click chemistry reactions, allowing for the attachment of various functional groups and enhancing its versatility in biochemical studies.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(2-Azidoacetyl)piperidine-4-carboxamide have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation products may also exhibit biological activity . Long-term exposure to the compound in in vitro and in vivo studies has revealed its potential to induce DNA damage and affect cellular processes, highlighting the importance of monitoring its temporal effects.
Dosage Effects in Animal Models
The effects of 1-(2-Azidoacetyl)piperidine-4-carboxamide vary with different dosages in animal models. At lower doses, the compound exhibits antimicrobial activity without significant toxic effects. At higher doses, it may induce toxic or adverse effects, including DNA damage and disruption of cellular processes . Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent. These findings underscore the importance of determining the optimal dosage for therapeutic applications while minimizing potential adverse effects.
Metabolic Pathways
1-(2-Azidoacetyl)piperidine-4-carboxamide is involved in metabolic pathways that include interactions with various enzymes and cofactors. The compound’s metabolism may lead to the formation of active metabolites that contribute to its biological activity Enzymes involved in its metabolism include those responsible for the biotransformation of azide and carboxamide groups
Transport and Distribution
The transport and distribution of 1-(2-Azidoacetyl)piperidine-4-carboxamide within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s ability to cross cell membranes and accumulate in specific tissues is critical for its biological activity . Studies have shown that it may interact with membrane transporters, facilitating its uptake and distribution within cells. Additionally, binding proteins may influence its localization and accumulation, affecting its overall efficacy and toxicity.
Subcellular Localization
The subcellular localization of 1-(2-Azidoacetyl)piperidine-4-carboxamide plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Its localization within the nucleus, for example, may enhance its ability to interact with DNA gyrase and induce DNA damage. Understanding the subcellular localization of the compound is essential for elucidating its mechanism of action and optimizing its use in biochemical studies.
特性
IUPAC Name |
1-(2-azidoacetyl)piperidine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N5O2/c9-8(15)6-1-3-13(4-2-6)7(14)5-11-12-10/h6H,1-5H2,(H2,9,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFVYFLPLRGIXHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C(=O)CN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Amino-1-(4-hydroxy-1-oxa-9-azaspiro[5.5]undecan-9-yl)propan-1-one](/img/structure/B1479103.png)
![9-(2-Hydroxyethyl)-1-oxa-9-azaspiro[5.5]undecan-4-ol](/img/structure/B1479104.png)
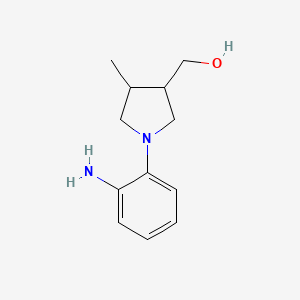
![3-Amino-1-(4-(methoxymethyl)-2-azaspiro[4.4]nonan-2-yl)propan-1-one](/img/structure/B1479108.png)


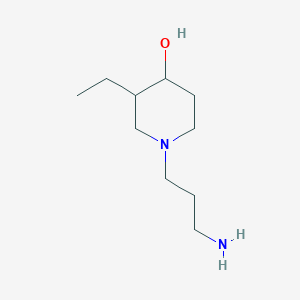

![3-Amino-1-(4-(hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)propan-1-one](/img/structure/B1479114.png)
![2-Chloro-1-(4-(hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)butan-1-one](/img/structure/B1479117.png)
![2-(4-(Methoxymethyl)-2-azaspiro[4.4]nonan-2-yl)acetic acid](/img/structure/B1479121.png)
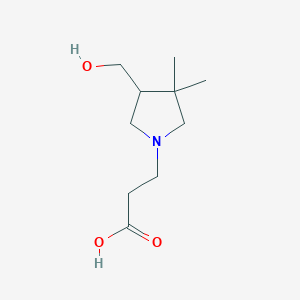
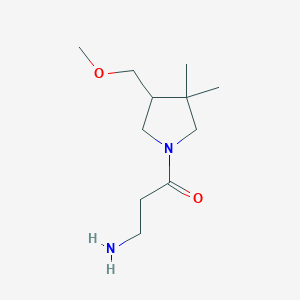
![3-(4-(Hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)propanoic acid](/img/structure/B1479126.png)
